N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its unique structure, which includes a fluorophenyl group, a methylimidazo[1,2-a]pyridine moiety, and a cyclohexanecarboxamide group. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Industrial production methods often employ similar strategies but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Condensation: It can participate in condensation reactions to form more complex structures
Scientific Research Applications
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is known to modulate various biological pathways, including those involved in cell signaling and gene expression. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide can be compared to other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used in the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another sedative with a similar structure. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C21H22FN3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22FN3O/c1-14-11-12-25-18(13-14)23-19(15-7-9-17(22)10-8-15)20(25)24-21(26)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,24,26) |
InChI Key |
XZCHPOCDLBVGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3CCCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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